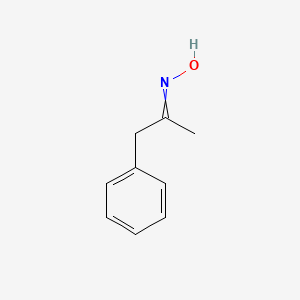

2-Propanone, 1-phenyl-, oxime

Description

Historical Development of Oxime Chemistry in Organic Synthesis

The history of oxime chemistry traces back to the 19th century, with their discovery credited to the German chemist Victor Meyer. numberanalytics.comnumberanalytics.com Since this initial discovery, the field has undergone significant expansion, with continuous research into new synthetic methods and applications. numberanalytics.com Initially valued for their ability to identify and purify carbonyl compounds due to their crystalline nature, the role of oximes quickly expanded. wikipedia.org For over a century, the study of oximes progressed somewhat independently within organic and coordination chemistry. acs.org However, in recent decades, there has been a convergence, particularly in the study of metal-induced transformations of oxime ligands, highlighting their versatile reactivity. acs.org The development of reactions like the Beckmann rearrangement further solidified their importance, establishing oximes as crucial intermediates for synthesizing complex molecules such as amines, amides, and various nitrogen-containing heterocycles. wikipedia.orgnumberanalytics.comresearchgate.net

Structural Classification and Nomenclature of Ketoximes

Oximes are broadly classified based on the carbonyl compound from which they are derived. numberanalytics.com Aldoximes are formed from aldehydes (where R is an organic side-chain and R' is hydrogen), while ketoximes are derived from ketones (where R and R' are both organic groups). wikipedia.orgnumberanalytics.com 2-Propanone, 1-phenyl-, oxime is therefore classified as a ketoxime, as it is derived from the ketone 1-phenyl-2-propanone. atamanchemicals.comresearchgate.net

A key feature of ketoximes where the two organic substituents (R and R') are different is the potential for geometric isomerism due to restricted rotation around the carbon-nitrogen double bond (C=N). wikipedia.orgvulcanchem.com This gives rise to stereoisomers, which can often be separated and possess distinct properties. wikipedia.org

The nomenclature for these isomers has evolved:

Syn/Anti Nomenclature : An older system used to describe the stereochemistry. In ketoximes, the prefixes syn and anti were used to indicate which of the two alkyl or aryl groups was on the same side (syn) or opposite side (anti) of the hydroxyl (-OH) group. gjcollegebihta.ac.indalalinstitute.com This system can be ambiguous for unsymmetrical ketoximes. dalalinstitute.com

E/Z Configuration : The current, more precise system based on the Cahn-Ingold-Prelog (CIP) priority rules. dalalinstitute.com Groups on each side of the C=N double bond are assigned priorities. If the higher-priority groups are on the same side, the isomer is designated (Z) (from the German zusammen, meaning together). If they are on opposite sides, it is designated (E) (from the German entgegen, meaning opposite). dalalinstitute.com For this compound, the (E) isomer is commonly specified. cymitquimica.comcymitquimica.com

According to IUPAC recommendations, ketoximes can be named using functional class nomenclature (e.g., butan-2-one oxime). stackexchange.comacdlabs.com However, the preferred IUPAC name (PIN) is generated substitutively as a derivative of hydroxylamine (B1172632); for instance, (butan-2-ylidene)hydroxylamine. stackexchange.com

| Nomenclature System | Description | Applicability to this compound |

|---|---|---|

| Common Name | Based on the parent ketone, phenylacetone (B166967). | Phenylacetone oxime. cymitquimica.comcymitquimica.com |

| Systematic (Functional Class) | Adds "oxime" as a separate word after the ketone name. | 1-Phenyl-2-propanone oxime. vulcanchem.com |

| Preferred IUPAC Name (Substitutive) | Named as a derivative of hydroxylamine. | N-(1-phenylpropan-2-ylidene)hydroxylamine. nih.gov |

| Stereochemical (E/Z) | Specifies the geometry around the C=N double bond. | (E)-1-Phenylpropan-2-one oxime or (Z)-1-Phenylpropan-2-one oxime. vulcanchem.com |

Significance of this compound within the Context of Organic Chemical Intermediates

This compound (CAS No. 13213-36-0) is a versatile building block in organic synthesis. cymitquimica.com Its significance stems from the reactivity of the oxime functional group, which allows for its transformation into other valuable chemical structures. It serves primarily as a synthetic intermediate in the preparation of a variety of organic compounds. vulcanchem.comcymitquimica.com

The key transformations and applications include:

Beckmann Rearrangement : This classic reaction of oximes, often catalyzed by acid, converts the oxime into an amide. wikipedia.orgvulcanchem.com The Beckmann rearrangement of 1-phenyl-2-propanone oxime has been a subject of mechanistic studies, investigating the migration of the phenyl or methyl group to the nitrogen atom. researchgate.netsc.eduoup.comiaea.org This reaction is a critical pathway for producing amides, which are themselves important intermediates.

Reduction to Amines : The oxime group can be reduced to form the corresponding primary amine. vulcanchem.com This provides a synthetic route to 1-phenyl-2-aminopropane and related compounds, which are foundational structures in medicinal chemistry.

Conversion to Nitriles : Dehydration of the oxime can yield nitriles, another important functional group in organic synthesis. vulcanchem.com

Model Compound for Research : It is used as a model compound for investigating the stereochemistry and reaction mechanisms of oximes, including isomerism and the dynamics of the Beckmann rearrangement versus fragmentation pathways. vulcanchem.comsc.edu

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁NO | vulcanchem.comcymitquimica.comnih.gov |

| Molecular Weight | 149.19 g/mol | vulcanchem.comnih.gov |

| Appearance | Colorless to pale yellow solid or powder. | cymitquimica.com |

| Boiling Point | 285.7°C at 760 mmHg | vulcanchem.com |

| Density | 0.99 g/cm³ | vulcanchem.com |

| Solubility | Poorly soluble in water, moderately soluble in organic solvents. | wikipedia.orgcymitquimica.com |

Overview of Research Trajectories for Acyclic Ketoximes

Research involving acyclic ketoximes, including this compound, is diverse and continues to evolve. Key areas of investigation focus on leveraging their unique reactivity for novel synthetic applications.

One major research trajectory involves the Beckmann rearrangement and fragmentation reactions . Studies have explored the factors that determine whether an oxime will undergo rearrangement to an amide or fragment into a nitrile and a carbocation. sc.edu For 1-phenyl-2-propanone oxime derivatives, computational and experimental studies have shown that the reaction can proceed through a single transition state, leading to different products depending on the electronic nature of substituents on the phenyl ring. sc.edu This phenomenon, known as path bifurcation, challenges traditional transition state theory and is an active area of research. sc.eduacs.org

Another significant area is the chemistry of iminoxyl radicals (or oxime radicals), which are generated from oximes. beilstein-journals.org These radicals have been recognized as valuable intermediates in organic synthesis. Research focuses on their application in intramolecular reactions, such as cyclizations to form five-membered rings like isoxazolines, and in intermolecular coupling reactions. beilstein-journals.org The cleavage of the N-O bond in ketoxime esters to generate nitrogen-centered radicals, which can then trigger C-C bond cleavage, is a modern strategy for producing cyanoalkyl radicals for use in complex molecule synthesis. mdpi.com

Furthermore, acyclic ketoximes are employed in the synthesis of diverse nitrogen-containing scaffolds . Their ability to be transformed into amines, amides, nitriles, and heterocyclic systems makes them valuable starting materials. numberanalytics.comnumberanalytics.comacs.org The metal-catalyzed functionalization of the oxime group itself is another expanding field, moving from stoichiometric metal-mediated reactions to more efficient catalytic transformations. acs.orgmdpi.com These advanced synthetic methods broaden the utility of acyclic ketoximes in constructing complex molecular architectures for various applications.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-phenylpropan-2-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYFJUMCPAMOKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701344420 | |

| Record name | 1-Phenylpropan-2-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13213-36-0 | |

| Record name | 1-Phenylpropan-2-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701344420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylacetone oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E839PS2VMY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Propanone, 1 Phenyl , Oxime

Direct Oximation of Phenylacetone (B166967) (1-phenyl-2-propanone)

The most direct and widely utilized method for synthesizing 2-Propanone, 1-phenyl-, oxime is the condensation reaction of phenylacetone (also known as 1-phenyl-2-propanone or P2P) with hydroxylamine (B1172632). vulcanchem.com This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by elimination, to form the C=N-OH functional group characteristic of an oxime.

Condensation Reactions with Hydroxylamine Salts

Optimization of Reaction Conditions (e.g., pH, Temperature, Solvent Systems)

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often adjusted include pH, temperature, and the solvent system used.

pH: The pH of the reaction mixture plays a critical role. While the reaction can proceed under both acidic and basic conditions, maintaining an optimal pH is necessary to ensure the availability of the nucleophilic hydroxylamine and to prevent unwanted side reactions. mdpi.com For some enzymatic reactions involving related compounds, a pH of around 7.5 to 8.0 has been found to be optimal. mdpi.com

Temperature: Temperature control is essential to minimize the formation of byproducts. It is recommended to maintain the temperature below 80°C during the oximation of phenylacetone to prevent side reactions such as the over-oxidation of the oxime to nitriles.

Solvent Systems: The choice of solvent is important for dissolving the reactants and facilitating the reaction. Ethanol (B145695) or aqueous ethanol mixtures are commonly used solvents as they effectively dissolve both phenylacetone and hydroxylamine hydrochloride. vulcanchem.com The use of ethanol-water mixtures can also aid in the removal of byproducts.

Interactive Data Table: Optimization of Oximation Reaction

| Parameter | Condition | Rationale |

| pH | Near-neutral to slightly basic | Maximizes nucleophilicity of hydroxylamine. mdpi.com |

| Temperature | Below 80°C | Minimizes side reactions like nitrile formation. |

| Solvent | Ethanol/water mixture | Enhances solubility of reactants and aids byproduct removal. |

Catalytic Approaches in Oximation Processes

While the direct condensation reaction is efficient, catalytic methods can enhance the reaction rate and selectivity. In the broader context of organic synthesis, various catalysts are employed to facilitate oximation and related reactions. For instance, in the synthesis of 2-phenyl-2-propanol (B165765) and acetophenone (B1666503) from cumene, a nitrogen-doped carbon material has been used as a solid catalyst. google.com While not directly for the oximation of phenylacetone, this highlights the ongoing research into catalytic systems for related transformations. The use of metal centers can influence the reactivity of hydroxylamine and the carbonyl compound. acs.org

Reaction Mechanism of Oxime Formation

The formation of an oxime from a ketone and hydroxylamine proceeds through a well-established two-step mechanism: nucleophilic addition followed by dehydration. youtube.commasterorganicchemistry.com

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of phenylacetone. youtube.comic.ac.uk This is due to nitrogen being a better nucleophile than oxygen in this context. ic.ac.uk This attack leads to the formation of a tetrahedral intermediate. youtube.com

Proton Transfer and Elimination: Following the initial addition, a series of proton transfers occur. masterorganicchemistry.com The oxygen atom of the original carbonyl group is protonated, turning it into a good leaving group (water). youtube.com Subsequently, the lone pair of electrons on the nitrogen atom pushes down to form a double bond with the carbon, and the water molecule is eliminated. youtube.com A final deprotonation of the nitrogen atom yields the stable oxime product. masterorganicchemistry.com

Alternative Synthetic Routes involving Phenyl-2-propanone Precursors

An alternative strategy for producing this compound involves first synthesizing phenyl-2-propanone from a different starting material and then performing the oximation.

Ketonization of Phenylacetic Acid followed by Oximation

A notable alternative route begins with phenylacetic acid. This method involves the ketonization of phenylacetic acid, typically by reacting it with acetic acid over a catalyst at high temperatures, to produce phenyl-2-propanone. nih.govchemicalbook.inscribd.com This two-step process can be advantageous for larger-scale production due to the ready availability of phenylacetic acid.

The first step, the ketonization, can be achieved by heating phenylacetic acid and acetic acid with an alumina-supported cerium oxide catalyst at 400-500°C. nih.govchemicalbook.in Another approach involves refluxing phenylacetic acid with acetic anhydride (B1165640) and sodium acetate (B1210297). Once the phenyl-2-propanone is synthesized and purified, it is then subjected to the oximation reaction with hydroxylamine as described in the direct oximation section to yield this compound. This route has reported yields of approximately 82% for the oximation step after vacuum distillation.

Reduction of 1-Phenyl-2-nitropropene (B101151) to the Oxime

The conversion of 1-phenyl-2-nitropropene to this compound is a key synthetic transformation. Various reducing agents and reaction conditions have been explored to achieve this conversion, with the product distribution often being sensitive to the chosen parameters.

One prominent method involves the use of iron powder in an acidic medium. erowid.org When 1-phenyl-2-nitropropene is treated with iron in refluxing acetic acid, the nitro group is reduced, and the intermediate subsequently hydrolyzes to form phenyl-2-propanone. erowid.org However, by carefully controlling the acidity, the reaction can be stopped at the oxime stage. Specifically, using iron in an aqueous organic solvent with a low acid concentration (not significantly more than 0.06 equivalents of acid per mole of the nitropropene) favors the formation of the oxime. google.com The proposed reaction mechanism suggests that with minimal or no acid, the primary product is the oxime, while higher acid concentrations lead to the ketone. google.com

Another approach utilizes catalytic transfer hydrogenation (CTH). In one instance, 1-phenyl-2-nitropropene can yield a mixture of the corresponding ketone and oxime. designer-drug.com The ratio of these products is influenced by reaction conditions such as temperature and catalyst loading. designer-drug.com Lower temperatures and higher catalyst loading tend to favor the formation of the oxime. designer-drug.com For example, using 5% Palladium on carbon (Pd/C) as a catalyst and sodium hypophosphite as the hydrogen donor in a solvent system like isopropanol (B130326) or ethanol can produce the oxime. designer-drug.comerowid.org The reaction is exothermic and requires temperature control to optimize the yield of the oxime. designer-drug.comerowid.org

Lithium aluminum hydride (LiAlH4) has also been employed as a reducing agent. The reduction of 1-phenyl-2-nitropropene with a five-molar excess of LiAlH4 has been shown to yield 1-phenyl-2-propanone oxime as the major product, although other partially reduced products may also be present. researchgate.net

Tin(II) chloride (SnCl2) presents another viable reducing agent. The reduction of 1-phenyl-2-nitropropene with tin(II) chloride dihydrate in a solvent like ethyl acetate can effectively produce the oxime. mdma.ch Subsequent hydrolysis of the initially formed oxime can lead to the ketone, but by controlling the workup conditions, the oxime can be isolated. mdma.ch

The following table summarizes various reduction methods for 1-phenyl-2-nitropropene:

| Reducing Agent/System | Key Conditions | Primary Product(s) | Reference(s) |

| Iron (Fe) Powder | Low acid concentration (≤ 0.06 eq.) | This compound | google.com |

| Iron (Fe) Powder | High acid concentration (e.g., acetic acid) | 1-Phenyl-2-propanone | erowid.org |

| 5% Pd/C, Sodium Hypophosphite | Low temperature, high catalyst loading | This compound | designer-drug.com |

| Lithium Aluminum Hydride (LiAlH4) | 5-molar excess | This compound | researchgate.net |

| Tin(II) Chloride (SnCl2) | Ethyl acetate solvent | This compound | mdma.ch |

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds, including oximes. These approaches aim to reduce the environmental impact by using less hazardous reagents, minimizing waste, and improving energy efficiency.

One area of focus is the use of biocatalysis. The enzymatic formation of oximes is a promising green alternative to traditional chemical methods. While specific examples for this compound are not extensively detailed in the provided results, the general application of enzymes like Baeyer-Villiger monooxygenases in oxime-related reactions highlights the potential for biocatalytic routes.

Another sustainable approach involves the use of more environmentally benign reducing agents and solvents. Catalytic transfer hydrogenation, as mentioned previously, can be considered a greener alternative to stoichiometric metal hydrides like LiAlH4, as it often uses safer hydrogen donors and avoids the generation of large amounts of metal waste. designer-drug.comerowid.org

The development of one-pot syntheses also aligns with the principles of green chemistry by reducing the number of separate reaction and purification steps, thereby saving solvents and energy. For instance, a one-pot reaction where 1-phenyl-2-nitropropene is reduced to the oxime, which is then used in a subsequent step without isolation, would be a more sustainable process.

Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. mdpi.com While not specifically documented for the reduction of 1-phenyl-2-nitropropene to the oxime in the provided results, its application in other oxime syntheses suggests its potential utility in this context. mdpi.com

Reactivity and Mechanistic Investigations of 2 Propanone, 1 Phenyl , Oxime

Beckmann Rearrangement of 2-Propanone, 1-phenyl-, oxime Derivatives

The Beckmann rearrangement is a well-documented acid-catalyzed reaction that transforms an oxime into an N-substituted amide. adichemistry.comorganic-chemistry.org This reaction is of significant interest in organic synthesis as it facilitates the cleavage of a carbon-carbon bond and the formation of a carbon-nitrogen bond in a single step. audreyli.com The classical rearrangement is often promoted by acids like sulfuric acid, hydrochloric acid, and polyphosphoric acid. adichemistry.comwikipedia.org The reaction proceeds by protonation of the oxime's hydroxyl group, creating a good leaving group. This is followed by the migration of the alkyl or aryl group that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. organic-chemistry.orgwikipedia.org

Reaction Pathways and Product Diversification (Amides vs. Nitriles)

The Beckmann rearrangement of this compound and its derivatives can lead to two primary types of products: the expected rearrangement product (an amide) or fragmentation products (a nitrile and a carbocation-derived species). nih.govrsc.org This diversification is a key feature of the reactivity of this class of compounds.

Rearrangement Pathway (Amide Formation): In the conventional Beckmann rearrangement, the group positioned anti to the oxime's leaving group migrates to the nitrogen atom as the N-O bond cleaves. organic-chemistry.org This concerted step avoids the formation of a free nitrene and leads to a nitrilium ion intermediate. audreyli.com Subsequent hydrolysis of this intermediate yields the corresponding N-substituted amide. masterorganicchemistry.comrsc.org For derivatives of this compound, this pathway predominantly results in the formation of N-benzylacetamide.

Fragmentation Pathway (Nitrile Formation): An alternative pathway, known as Beckmann fragmentation, competes with the rearrangement. wikipedia.org This process occurs when the migrating group can form a stable carbocation. adichemistry.comwikipedia.org In the case of this compound derivatives, the benzyl group is capable of stabilizing a positive charge. Therefore, instead of migrating, the C-C bond can cleave, leading to the formation of a stable benzyl carbocation and acetonitrile. adichemistry.comnih.gov The resulting carbocation is then trapped by nucleophiles in the medium, such as water, to form alcohols (e.g., benzyl alcohol). nih.gov

The choice between these two pathways is highly dependent on the stability of the potential carbocation formed during fragmentation. rsc.org

Influence of Substituent Effects on Rearrangement vs. Fragmentation

Substituents on the phenyl ring of this compound derivatives play a critical role in directing the reaction toward either rearrangement or fragmentation. nih.gov The electronic nature of these substituents directly influences the stability of the potential benzylic carbocation that would be formed in the fragmentation pathway.

Studies on 1-substituted-phenyl-2-propanone oxime sulfonates have shown that the ratio of amide to fragmentation products is strongly dependent on the substituent. nih.govrsc.org

Electron-Donating Groups (EDGs): Substituents that donate electron density to the phenyl ring (e.g., p-methoxy, p-methyl) stabilize the positive charge of the benzyl carbocation. This increased stability makes the fragmentation pathway more favorable. illinois.edu Consequently, derivatives with strong electron-donating groups tend to yield higher proportions of fragmentation products (alcohols and nitriles). nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density (e.g., p-nitro, p-chloro) destabilize the benzyl carbocation. illinois.edu This destabilization makes the fragmentation pathway less favorable, and the reaction proceeds primarily through the classical Beckmann rearrangement pathway to yield the amide as the major product. nih.govrsc.org

The following table summarizes the general effect of substituents on the product distribution in the Beckmann reaction of 1-substituted-phenyl-2-propanone oxime derivatives.

| Substituent Type on Phenyl Ring | Effect on Benzylic Carbocation | Favored Reaction Pathway | Primary Product Type |

|---|---|---|---|

| Strong Electron-Donating (e.g., -OCH₃) | Stabilizing | Fragmentation | Alcohol + Nitrile |

| Weak Electron-Donating (e.g., -CH₃) | Slightly Stabilizing | Mixed Fragmentation/Rearrangement | Mixture of Products |

| Electron-Withdrawing (e.g., -NO₂) | Destabilizing | Rearrangement | Amide |

Acid-Catalyzed Rearrangements and Mechanistic Studies

The Beckmann rearrangement is typically catalyzed by acid. wikipedia.org The catalyst's primary role is to convert the hydroxyl group of the oxime into a better leaving group, thereby facilitating the crucial N-O bond cleavage. masterorganicchemistry.com The mechanism begins with the protonation of the oxime's oxygen atom by an acid, forming an oxonium ion. adichemistry.commasterorganicchemistry.com This protonation makes the attached hydroxyl group a good leaving group (water). masterorganicchemistry.com

The subsequent step is a concerted process where the group anti to the leaving group migrates to the electron-deficient nitrogen atom, simultaneously displacing the water molecule. organic-chemistry.org This migration results in the formation of a nitrilium ion intermediate. wikipedia.org This intermediate is then attacked by a water molecule (hydrolysis), followed by tautomerization, to yield the final amide product. masterorganicchemistry.comunacademy.com Computational studies on similar systems, like acetophenone (B1666503) oxime, have established this mechanism, accounting for the role of solvent molecules and substituents. wikipedia.org

A variety of acidic reagents can be used to promote this rearrangement, including:

Concentrated Sulfuric Acid (H₂SO₄) adichemistry.com

Hydrochloric Acid (HCl) wikipedia.org

Phosphorus Pentachloride (PCl₅) adichemistry.com

Thionyl Chloride (SOCl₂) adichemistry.com

Polyphosphoric Acid (PPA) adichemistry.com

The choice of acid and reaction conditions can influence the reaction outcome, particularly the competition between rearrangement and fragmentation. wikipedia.org

Reduction Reactions of the Oxime Moiety

The oxime functional group in this compound can be reduced to form the corresponding primary amine. This transformation is a valuable synthetic route for producing amines from ketone precursors via an oxime intermediate. encyclopedia.pub

Catalytic Hydrogenation Methods

Catalytic hydrogenation is an effective method for the reduction of oximes using molecular hydrogen (H₂) as a benign reducing agent. encyclopedia.pub This process typically involves heterogeneous catalysts containing platinum group metals.

The hydrogenation of ketoximes, such as this compound, over platinum (Pt) or palladium (Pd) based catalysts is a widely applied method. encyclopedia.pub For instance, catalysts like Platinum(IV) oxide (PtO₂, Adam's catalyst) and Palladium on carbon (Pd/C) are known to be active for this transformation. encyclopedia.pub The reaction is generally carried out in a suitable solvent under a hydrogen atmosphere.

The general reaction scheme is as follows:

Substrate: this compound

Reagent: H₂ gas

Catalyst: Pt or Pd-based catalyst (e.g., PtO₂, Pd/C)

Product: 1-phenylpropan-2-amine

The choice of catalyst and reaction conditions (e.g., temperature, pressure, solvent, and additives like acid) can influence the reaction's efficiency and selectivity. encyclopedia.pub For example, in the hydrogenation of some aryl acetone oximes, the presence of hydrochloric acid was shown to be beneficial when using PtO₂ as the catalyst. encyclopedia.pub

Reductions with Metal Hydride Reagents

The reduction of this compound (also known as acetophenone oxime) using metal hydride reagents is a common method for the synthesis of the corresponding primary amine, 1-phenylethanamine. However, the reaction can sometimes lead to the formation of secondary amines as byproducts. The choice of reducing agent and reaction conditions can influence the product distribution.

Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing oximes to primary amines. The reaction involves the reduction of the carbon-nitrogen double bond and the reductive cleavage of the nitrogen-oxygen bond. stackexchange.com The mechanism is believed to involve the transfer of hydride ions to the carbon of the C=N bond, followed by coordination of the nitrogen and oxygen atoms to the aluminum species, facilitating the cleavage of the N-O bond. stackexchange.com

One study reported the reduction of acetophenone oxime with LiAlH₄, which yielded not only the expected 1-phenylethanamine but also N-ethylaniline, indicating that a rearrangement can occur during the reduction process. acs.org The formation of the secondary amine is a notable side reaction in the reduction of certain oximes with LiAlH₄. acs.org

Sodium Borohydride (NaBH₄)

Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄ and generally does not reduce oximes on its own under neutral conditions. scispace.com However, its reactivity can be enhanced by the addition of various additives. For instance, a combination of NaBH₄ with zirconium tetrachloride (ZrCl₄) supported on aluminum oxide (Al₂O₃) has been shown to be an efficient system for the solvent-free reduction of acetophenone oxime to α-phenylethylamine at room temperature, with the reaction completing in just two minutes and yielding the product in high (95%) yield. scispace.com

Another study investigated the reduction of acetophenone oxime using sodium borohydride in conjunction with copper(II) sulfate in methanol. This reagent system led to the formation of both the primary amine (1-phenylethanamine) and the secondary amine (di(1-phenylethyl)amine) in a 2:1 ratio with a total yield of 89%. niscpr.res.in The formation of the secondary amine is proposed to occur through the reaction of the intermediate imine with the primary amine product. niscpr.res.in

The following table summarizes the reduction of this compound with different metal hydride reagent systems.

Table 1: Reduction of this compound with Metal Hydride Reagents

| Reagent System | Solvent | Temperature | Products | Yield (%) | Reference |

|---|---|---|---|---|---|

| LiAlH₄ | Ether | Reflux | 1-Phenylethanamine and N-ethylaniline | Not specified | acs.org |

| NaBH₄/ZrCl₄/Al₂O₃ | Solvent-free | Room Temperature | α-Phenylethylamine | 95 | scispace.com |

| NaBH₄/CuSO₄ | Methanol | Reflux | 1-Phenylethanamine and Di(1-phenylethyl)amine (2:1 ratio) | 89 | niscpr.res.in |

Diastereoselective and Enantioselective Reduction Strategies

The reduction of the prochiral this compound and its derivatives can be achieved with high stereoselectivity using chiral reagents or catalysts, leading to the formation of enantioenriched primary amines. These methods are of significant interest for the synthesis of optically active compounds.

An effective method for the enantioselective reduction of acetophenone O-methyloxime, a derivative of the target compound, involves the use of a chiral spiroborate ester catalyst. acs.org In the presence of (R,S)-1, the oxime ether was reduced by borane-THF at 0 °C to yield (S)-1-phenylethylamine with high enantiomeric excess (up to 98% ee). acs.org The enantioselectivity of the reduction was found to be dependent on the reaction temperature and the molar ratio of the substrate, borane, and the chiral catalyst. Lowering the temperature from 65 °C to 0 °C significantly improved the enantiomeric excess from 59% to 98%. acs.org

The proposed mechanism involves the formation of a complex between the chiral spiroborate ester, borane, and the oxime ether. Within this complex, a hydrogen transfer occurs, leading to the formation of an (S)-aminoborane, which upon aqueous workup, yields the (S)-amine. acs.org

Another approach involves the use of lithium aluminum hydride modified with chiral ligands. For example, LiAlH₄ treated with chiral Schiff bases derived from amino alcohols has been used for the enantioselective reduction of acetophenone, achieving high chemical yields but moderate enantiomeric excess. researchgate.net

Yeast-catalyzed reductions have also been explored for the enantioselective reduction of acetophenone oxime. While some earlier reports suggested that baker's yeast was ineffective, a study demonstrated that by dissolving the oxime in a minimal amount of ethanol (B145695), various yeast cultures could successfully reduce it to 1-phenylethylamine with some degree of enantioselectivity. tsijournals.com

The table below presents data on the enantioselective reduction of acetophenone oxime derivatives.

Table 2: Enantioselective Reduction of Acetophenone Oxime Derivatives

| Substrate | Chiral Catalyst/Reagent | Reducing Agent | Solvent | Temperature (°C) | Product | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|---|

| Acetophenone O-methyloxime | (R,S)-Spiroborate ester | Borane | THF | 0 | (S)-1-Phenylethylamine | 98 | acs.org |

| Acetophenone O-methyloxime | (R,S)-Spiroborate ester | Borane | THF | 65 | (S)-1-Phenylethylamine | 59 | acs.org |

| Acetophenone oxime | Baker's yeast | - | Water/Ethanol | Not specified | 1-Phenylethylamine | Not specified | tsijournals.com |

Hydrolysis of this compound

Mechanism of Oxime Hydrolysis under Varying Conditions

The hydrolysis of oximes, including this compound, to the corresponding ketone and hydroxylamine (B1172632) is a reversible reaction that can be catalyzed by acid. wikipedia.org The mechanism and rate of hydrolysis are dependent on the pH of the medium.

Acid-Catalyzed Hydrolysis

In acidic solutions, the hydrolysis of acetophenone oxime has been studied kinetically. rsc.org The proposed mechanism involves the initial protonation of the oxime nitrogen. This is followed by the nucleophilic attack of a water molecule on the carbon atom of the C=N bond, leading to a tetrahedral intermediate. youtube.com The rate-determining step in highly acidic media is suggested to be the general base-catalyzed loss of hydroxylamine from this cationic tetrahedral intermediate. rsc.org

The general steps for acid-catalyzed hydrolysis are as follows:

Protonation of the oxime nitrogen to increase the electrophilicity of the carbon atom.

Nucleophilic attack by water on the carbon atom to form a protonated carbinolamine intermediate.

Proton transfer from the oxygen to the nitrogen atom.

Elimination of hydroxylamine to form a protonated ketone.

Deprotonation to yield the final ketone product.

Alkaline Hydrolysis

The hydrolysis of acetophenone oxime acetates has also been investigated under alkaline conditions. rsc.org While the detailed mechanism for the alkaline hydrolysis of the parent oxime is less specifically detailed in the provided search results, it generally proceeds at a slower rate compared to acid-catalyzed hydrolysis. The mechanism would likely involve the nucleophilic attack of a hydroxide (B78521) ion on the carbon of the C=N bond, which is less electrophilic than in the protonated form, followed by proton transfers to yield the ketone and hydroxylamine.

Metal Ion-Assisted Hydrolysis Processes

The hydrolysis of oximes can be facilitated by the presence of metal ions. One example is the oxidative hydrolysis of acetophenone oxime and its para-substituted derivatives using Cr(VI) in an acetic acid medium. asianpubs.org The kinetics of this reaction were investigated, and it was found to be first order with respect to both the oxime and the HCrO₄⁻ ion. asianpubs.org The rate of the reaction increased with increasing acetic acid concentration up to 3 M, after which it slightly decreased. The negative value of the Hammett reaction constant (ρ = -0.83) suggests the development of positive charge in the transition state. asianpubs.org

While the detailed mechanism was not fully elucidated in the abstract, metal-ion assistance in oxime hydrolysis often involves the coordination of the metal ion to the nitrogen or oxygen atom of the oxime. This coordination enhances the electrophilicity of the carbon atom, making it more susceptible to nucleophilic attack by water.

Other Significant Transformations

C-N Bond Forming Reactions from Oximes

This compound is a versatile precursor for various organic transformations that result in the formation of new carbon-nitrogen bonds, most notably the Beckmann rearrangement.

Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. chemistnotes.com When acetophenone oxime is treated with an acid catalyst, it undergoes rearrangement to form N-phenylacetamide. chemistnotes.com

The mechanism of the Beckmann rearrangement involves the following steps:

Protonation of the hydroxyl group of the oxime, converting it into a good leaving group (water). chemistnotes.com

A concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, with the simultaneous departure of the water molecule. In the case of acetophenone oxime, the phenyl group migrates. This step results in the formation of a nitrilium ion intermediate. chemistnotes.comrsc.org

Nucleophilic attack by a water molecule on the electrophilic carbon of the nitrilium ion.

Deprotonation and tautomerization to yield the final amide product, N-phenylacetamide.

The kinetics of the Beckmann rearrangement of acetophenone oximes in sulfuric acid have been studied, and it was found that in concentrated sulfuric acid (>70%), the reactive species is the oxime O-sulfonic acid. rsc.org The transition state is proposed to be a phenonium ion where the leaving group is still partially bonded to the nitrogen. rsc.org

Synthesis of Nitrogen Heterocycles

Oximes are valuable starting materials for the synthesis of various nitrogen-containing heterocycles. researchgate.net While a specific example of this compound being used for this purpose was not detailed in the provided search results, the general reactivity of oximes allows for their participation in cyclization reactions. For instance, the reaction of an oxime with thiourea can lead to the formation of an aminothiazole moiety, which is a key structural component in some antibiotics. rsc.org The nitrogen atom of the oxime can act as a nucleophile or be incorporated into a new ring system through various reaction pathways, often involving transition metal catalysis or intramolecular cyclization. clockss.org

Functionalization at the Oxime Nitrogen and Oxygen Atoms

The oxime group of this compound is an ambidentate nucleophile, meaning it possesses two potential sites for reaction with electrophiles: the nitrogen atom and the oxygen atom. acs.org This dual reactivity allows for selective functionalization, leading to the synthesis of various derivatives. The outcome of these reactions, whether N- or O-functionalization occurs, is influenced by the nature of the electrophile, the reaction conditions, and the presence of catalysts.

Generally, the alkylation of oximes with alkylating agents such as alkyl halides tends to favor the formation of O-alkyl ethers. acs.org N-alkylation is often observed as a competing side reaction. The lone pair of electrons on both the nitrogen and oxygen atoms confers these nucleophilic properties.

O-Alkylation and O-Arylation:

The oxygen atom of the oxime is a primary site for nucleophilic attack on various electrophiles. O-alkylation can be achieved using alkyl halides to produce oxime ethers. More advanced methods have been developed to improve efficiency and regioselectivity. For instance, treatment of oximes with a combination of triphenylphosphine, carbon tetrachloride, and a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in the presence of tetrabutylammonium iodide provides the corresponding O-alkyl ethers in good yields. organic-chemistry.org

O-arylation, the attachment of an aryl group to the oxime oxygen, can be accomplished through metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions of oximes with aryl halides (chlorides, bromides, and iodides) offer an effective route to O-aryl oxime ethers. organic-chemistry.org Diaryliodonium salts can also be used to arylate N-hydroxyphthalimide, a precursor that can then be hydrolyzed to yield aryloxyamines, which are valuable for synthesizing oxime ethers. organic-chemistry.org

N-Alkylation:

While O-alkylation is typically the major pathway, N-alkylation can occur as a side reaction during reactions with alkyl halides. acs.org The formation of N-alkylated products, or nitrones, can sometimes be favored under specific conditions, although it is less common than O-alkylation in standard alkylation reactions.

The table below summarizes various reagents and methods used for the functionalization of the oxime group, leading to either O- or N-substituted products.

| Reagent/Catalyst System | Reaction Type | Primary Product |

| Alkyl Halides (e.g., R-X) | Alkylation | O-Alkyl Oxime Ethers |

| Triphenylphosphine/CCl₄/DBU | O-Alkylation | O-Alkyl Oxime Ethers |

| Aryl Halides / Palladium Catalyst | O-Arylation | O-Aryl Oxime Ethers |

| Diaryliodonium Salts (followed by hydrolysis) | O-Arylation | Aryloxyamines (precursors to O-Aryl Oxime Ethers) |

Halogenation Reactions and Mechanisms

Halogenation of this compound and related structures can occur at different positions, including the carbon atoms of the alkyl chain or directly involving the oxime functionality. The reaction products and mechanisms are highly dependent on the specific halogenating agent and the reaction conditions employed.

One significant pathway involves the halogenation of the α-carbon to the oxime group. For example, the lithiation of acetone O-methyloxime with n-butyllithium (nBuLi) followed by treatment with molecular bromine results in the formation of the corresponding Z-bromo-oxime ether. mdma.ch This bromo-oxime ether can then be isomerized to the more thermodynamically stable E-isomer using HBr in chloroform. mdma.ch This demonstrates a method for introducing a halogen atom onto the carbon adjacent to the C=N bond.

Direct chlorination of the oxime group itself has been studied in benzaldoxime systems, providing insights into potential reaction pathways. The chlorination of benzaldoximes can yield different products based on the electronic nature of substituents on the aromatic ring. sci-hub.box

With electron-withdrawing groups , the reaction in methylene chloride or pure chloroform tends to produce benzal chloride derivatives. sci-hub.box

With electron-donating groups , a mixture of benzal chloride and benzhydroxamic chloride derivatives is typically isolated. sci-hub.box

The mechanism for the formation of benzal chloride derivatives is proposed to proceed through a chloronitroso intermediate. sci-hub.box Two potential mechanisms are suggested for the decomposition of this intermediate to form the final product. sci-hub.box The presence of ethanol as a stabilizer in commercial chloroform can alter the reaction pathway, leading to the formation of benzhydroxamic chlorides. sci-hub.box

The table below outlines different halogenation approaches and their outcomes for oximes and related compounds.

| Halogenating Agent / Reagent System | Substrate Type | Product(s) |

| 1. nBuLi, 2. Br₂ | Acetone O-methyloxime | α-Bromo-oxime ether |

| Chlorine (Cl₂) in CH₂Cl₂ | Benzaldoxime with electron-withdrawing groups | Benzal chloride derivatives |

| Chlorine (Cl₂) in commercial CHCl₃ (contains ethanol) | Benzaldoxime | Benzhydroxamic chloride derivatives |

| N-Bromosuccinimide (NBS) | Alkenes | Allylic bromides |

Reactions with Inorganic Reagents and their Products

This compound interacts with a variety of inorganic reagents, leading to transformations such as reductions, oxidations, and the formation of metal complexes.

Reduction Reactions:

The most common reaction of oximes with inorganic reagents is reduction to the corresponding primary amine. A range of reducing agents can accomplish this transformation.

Metal Hydrides: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) effectively reduce oximes to primary amines. The reaction is typically conducted in a dry ether solvent. chemguide.co.uk

Sodium Borohydride (NaBH₄): By itself, sodium borohydride is generally not effective for reducing oximes. However, its reactivity can be enhanced by the addition of transition metal salts, such as copper(II) sulfate, which allows for the formation of primary and secondary amines.

Other Metal-Based Reagents: Zinc dust in acetic acid or with ammonium formate is another established method for the reduction of oximes to amines. The reduction of the related compound phenyl-2-nitropropene to phenyl-2-propanone oxime can be achieved using iron powder in an acidic medium or with chromous chloride, highlighting the utility of inorganic metals in related syntheses. erowid.org

Reactions with Metal Salts (Oxidation and Complexation):

The interaction of oximes with certain metal salts can lead to oxidation or the formation of coordination complexes. The oxime moiety can act as a ligand, coordinating with metal ions.

Manganese(II) Salts: The reaction of an oxime with manganese(II) salts can result in the formation of α-oxo and α-oxy oximes that are ligated to the manganese center. acs.org

Nickel(II) Salts: Nickel(II) can mediate the oxidation of the α-methylene (CH₂) group of a ketoxime to a carbonyl group, which then reacts with hydroxylamine (formed from hydrolysis of another oxime molecule) to yield a vic-dioxime. acs.org

These reactions showcase the ability of the metal center to activate the C-H bond adjacent to the oxime group, promoting oxidation. acs.org

The following table summarizes the reactions of oximes with various inorganic reagents.

| Inorganic Reagent | Reaction Type | Product(s) |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction | Primary Amine |

| Sodium Borohydride (NaBH₄) / Transition Metal Salt | Reduction | Primary/Secondary Amines |

| Zinc Dust / Acetic Acid | Reduction | Primary Amine |

| Iron Powder / Acid | Reduction (of precursor) | Oxime (from nitroalkene) |

| Manganese(II) Salts (e.g., MnBr₂) | Oxidation / Complexation | α-Oxo and α-Oxy oxime complexes |

| Nickel(II) Salts | Oxidation / Dimerization | vic-Dioxime |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereochemistry of oximes, which can exist as (E) and (Z) isomers. mdpi.com For "2-Propanone, 1-phenyl-, oxime," the difference in the chemical environment of the protons and carbons in the two isomers allows for their distinction and quantification. mdpi.com

The stereochemical assignment is often achieved by analyzing the ¹H NMR spectra, where the chemical shifts of the protons adjacent to the C=N bond are particularly informative. mdpi.commaynoothuniversity.ie The spatial arrangement of the hydroxyl group relative to the other substituents influences the magnetic shielding of nearby nuclei, leading to distinct signals for each isomer. cdnsciencepub.com In some cases, the ratio of (E) to (Z) isomers can be determined from the integration of their respective signals in the ¹H NMR spectrum. mdpi.com

¹³C NMR spectroscopy further supports the structural elucidation. The chemical shifts of the carbon atoms, especially the carbon of the C=N bond and the adjacent carbons, are sensitive to the isomeric configuration. acs.org Detailed conformational studies can also be performed using advanced NMR techniques, providing information about the preferred spatial arrangement of the phenyl and methyl groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in "this compound" and characterizing its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of an oxime typically displays characteristic absorption bands. wikipedia.org For "this compound," key vibrational modes include:

O-H stretch: A broad band in the region of 3160-3600 cm⁻¹ is characteristic of the hydroxyl group, often broadened due to hydrogen bonding. wikipedia.orgresearchgate.net

C=N stretch: A peak in the range of 1630–1690 cm⁻¹ corresponds to the stretching vibration of the carbon-nitrogen double bond. wikipedia.orgvulcanchem.com

N-O stretch: An absorption around 945 cm⁻¹ is attributed to the nitrogen-oxygen single bond stretch. wikipedia.org

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H | Stretching | 3160 - 3600 (broad) |

| C=N | Stretching | 1630 - 1690 |

| N-O | Stretching | ~945 |

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. Studies on related oxime derivatives have utilized Raman spectroscopy to investigate reaction dynamics and structural changes. sc.edu For "this compound," Raman spectra would also exhibit characteristic peaks for the C=N and other key functional groups, aiding in a complete vibrational analysis.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight of "this compound" and for studying its fragmentation patterns, which provides structural information. The nominal molecular weight of C₉H₁₁NO is approximately 149.19 g/mol . nih.govnih.gov

Under electron ionization (EI), the molecule undergoes fragmentation, leading to a characteristic mass spectrum. The fragmentation of oximes can be complex and may involve rearrangements. nih.gov For ketones, cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway. libretexts.orglibretexts.org In the case of "this compound," fragmentation would likely involve cleavage of the C-C bond between the carbonyl carbon and the adjacent phenyl-bearing carbon, as well as cleavages around the oxime functional group. The analysis of these fragment ions helps to piece together the structure of the original molecule. ualberta.ca High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, further confirming the elemental composition. researchgate.net

X-ray Diffraction Studies on Crystalline Derivatives

X-ray diffraction analysis of single crystals provides unambiguous proof of the molecular structure, including the stereochemistry and conformation in the solid state. While a specific X-ray crystal structure for "this compound" was not found in the search results, studies on closely related oxime derivatives demonstrate the utility of this technique. ajol.infomdpi.comclockss.org

For instance, X-ray crystallography has been used to confirm the (E)-configuration of similar oxime esters. ajol.info These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netmdpi.com In the solid state, oximes often form dimers or polymeric chains through hydrogen bonds involving the hydroxyl group of the oxime. researchgate.netacs.org Such analyses would definitively establish the geometry of the C=N double bond and the conformational preferences of the phenyl and methyl substituents in "this compound". clockss.org

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of compounds containing a C=O group, like ketones, typically shows an absorbance maximum in the range of 270-300 nm. masterorganicchemistry.com This absorption corresponds to an n→π* transition. masterorganicchemistry.com

For conjugated systems, the absorption maximum shifts to longer wavelengths. mdpi.com In "this compound," the presence of the phenyl group in conjugation with the C=N-OH system would influence its UV-Vis absorption spectrum. Studies on related compounds show that the photophysical properties are sensitive to the electronic nature of the substituents and the solvent environment. mdpi.comscirp.org The specific λmax (wavelength of maximum absorbance) for "this compound" would be a key characteristic for its identification and for understanding its electronic structure.

Computational and Theoretical Chemistry of 2 Propanone, 1 Phenyl , Oxime

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, have been instrumental in understanding the molecular properties of 2-Propanone, 1-phenyl-, oxime and its derivatives. mdpi.comosti.gov These computational techniques allow for the determination of the molecule's electronic structure and the prediction of its behavior in chemical reactions. mdpi.com

For instance, DFT calculations using the B3LYP functional have been employed to investigate the structural properties of related imine oxime compounds. mdpi.com Such studies provide accurate predictions of molecular geometries, vibrational frequencies, and other key parameters that align well with experimental data. mdpi.com The use of basis sets like 6-311++G(d,p) and lanl2dz allows for a detailed description of the electronic distribution within the molecule. mdpi.com

Analysis of Molecular Orbitals (HOMO, LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. researchgate.net

In studies of related oxime compounds, the HOMO is often localized on specific parts of the molecule, indicating its electron-donating capabilities, while the LUMO is distributed over other regions, highlighting its electron-accepting nature. researchgate.netrsc.org For example, in some molecules, the HOMO may be centered on a phenyl ring, while the LUMO is located on the oxime group. This separation of frontier orbitals plays a significant role in the molecule's electronic transitions and its potential for nonlinear optical activity. mdpi.comrsc.org

Table 1: Frontier Molecular Orbital Data for a Related Imine Oxime

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: The data presented is for a related imine oxime compound and serves as an illustrative example of the type of information obtained from these calculations.

Mulliken Atomic Charges and Molecular Electrostatic Potential

Mulliken atomic charge analysis provides insight into the charge distribution within a molecule, identifying which atoms are electron-rich or electron-deficient. mdpi.com In a representative imine oxime, the oxime oxygen atom typically carries a significant negative charge, making it a potential site for electrophilic attack. mdpi.com

The Molecular Electrostatic Potential (MEP) map offers a visual representation of the charge distribution and is a valuable tool for predicting reactive sites. mdpi.comuni-muenchen.de The MEP is mapped onto the molecule's surface, with different colors indicating regions of varying electrostatic potential. uni-muenchen.de Negative potential regions (often colored red) are associated with electron-rich areas and are susceptible to electrophilic attack, while positive potential regions (often colored blue) are electron-poor and are likely to interact with nucleophiles. mdpi.comresearchgate.net In related oxime structures, negative potentials are typically observed around electronegative atoms like oxygen and nitrogen. mdpi.com

Potential Energy Surface (PES) Mapping and Tautomeric Studies

The potential energy surface (PES) is a multidimensional representation of a molecule's energy as a function of its geometry. longdom.orgmuni.cz Mapping the PES is crucial for understanding conformational changes and reaction pathways. longdom.org For this compound and its related tautomers, computational methods like Hartree-Fock (HF), DFT, and Møller-Plesset perturbation theory (MP2) have been used to explore the PES. asianpubs.orgresearchgate.net

Studies on the tautomerism of 1-phenyl-1,2-propandione-1-oxime, a closely related compound, have identified several stable conformers and tautomers. asianpubs.org These calculations reveal the relative stabilities of different forms, such as the oxime and nitroso tautomers. asianpubs.org The interconversion between these conformers can be investigated using techniques like one- and two-dimensional scanning or quadratic synchronous transit (QST3) methods to locate transition states. asianpubs.org The stability of these tautomers is influenced by factors such as intramolecular hydrogen bonding. asianpubs.org

Transition State Theory and Reaction Pathway Analysis

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, which is the highest energy point along the reaction pathway. libretexts.org For reactions involving this compound derivatives, such as the Beckmann rearrangement, computational methods are used to locate and characterize transition state structures. sc.edu

Intrinsic Reaction Coordinate (IRC) calculations are performed to trace the minimum energy path from the transition state to the reactants and products, confirming that the located transition state indeed connects the intended species. sc.edu In the Beckmann rearrangement of 1-phenyl-2-propanone oxime derivatives, a single transition state can lead to either a rearrangement or a fragmentation product, a phenomenon known as reaction path bifurcation. sc.edupnas.org The specific outcome is often dependent on the electronic nature of substituents on the phenyl ring. sc.edunih.govresearchgate.net

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) simulations combine quantum mechanical calculations of forces with classical equations of motion, allowing for the simulation of chemical reactions and other dynamic processes at the atomic level. researchgate.netmolssi.orgrsc.org This method is particularly useful for studying complex reaction mechanisms where the environment, such as a solvent, plays a crucial role. researchgate.net

In the context of the Beckmann rearrangement of 1-phenyl-2-propanone oximes, AIMD simulations have been used to follow the trajectories of the reacting molecules. sc.edu These simulations have shown that for certain substituents, the reaction trajectories follow the IRC path, leading to a specific product. sc.edu However, in borderline cases, the trajectories can deviate from the minimum energy path, resulting in the formation of both rearrangement and fragmentation products from a single transition state. sc.edu This highlights the limitations of relying solely on static models like TST and emphasizes the importance of considering dynamic effects. sc.edu

Natural Reaction Orbital (NRO) Analysis for Electron Movement

Natural Reaction Orbital (NRO) analysis is a powerful tool for visualizing and quantifying the movement of electrons during a chemical reaction. nih.govresearchgate.netchemrxiv.orgchemrxiv.org It helps to understand how chemical bonds are broken and formed by identifying the key orbitals involved in the electronic reorganization. chemrxiv.org

In the study of the Beckmann rearrangement of 1-phenyl-2-propanone oxime derivatives, NRO analysis has been employed to investigate the electron movement at the bifurcation point of the reaction pathway. nih.govresearchgate.net This analysis has demonstrated how the direction of electron flow, influenced by substituents, determines whether the reaction proceeds towards rearrangement or fragmentation. nih.govresearchgate.net The NRO approach complements other methods like IRC and AIMD by providing quantitative insights into the electronic factors that govern product distributions, thereby aiding in the rational design of reactions to favor a desired outcome. nih.govresearchgate.net

Synthetic Applications of 2 Propanone, 1 Phenyl , Oxime

Role as a Key Intermediate in Organic Synthesis

2-Propanone, 1-phenyl-, oxime, also known as phenylacetone (B166967) oxime, is a versatile chemical intermediate in synthetic organic chemistry. smolecule.com Its utility stems from the reactivity of the oxime functional group, which can participate in a wide array of chemical transformations to build more complex molecular architectures. The compound is most commonly synthesized through the direct condensation of phenyl-2-propanone with hydroxylamine (B1172632) or its salts. smolecule.com

Two of the most significant reactions involving phenylacetone oxime are the Beckmann rearrangement and reduction to a primary amine.

Beckmann Rearrangement: This is a classic acid-catalyzed rearrangement that converts an oxime into an amide. When this compound is treated with acidic reagents such as polyphosphoric acid, it undergoes a stereospecific rearrangement to yield N-phenylacetamide (acetanilide). This reaction is a fundamental tool for transforming ketones into amides. The reaction proceeds through the migration of the group that is in the anti-periplanar (trans) position relative to the hydroxyl group on the oxime's nitrogen atom.

Reduction to Amines: The oxime group is readily reduced to a primary amine. This transformation can be achieved using various reducing agents, including sodium borohydride or through catalytic hydrogenation. The reduction of phenylacetone oxime yields 1-phenyl-2-propanamine (amphetamine), a compound of significant interest in medicinal chemistry.

Beyond these primary transformations, phenylacetone oxime can undergo oxidation to produce nitriles or nitroso compounds and can be used in metal-mediated reactions like palladium-catalyzed cross-coupling to form new carbon-carbon bonds. Its role as a precursor in the synthesis of pharmacologically active molecules underscores its importance in pharmaceutical research. smolecule.com

| Reaction Type | Reagents | Primary Product(s) | Significance |

|---|---|---|---|

| Beckmann Rearrangement | H₂SO₄, P₂O₅, etc. | N-phenylacetamide (Acetanilide) | Synthesis of amides from ketones. |

| Reduction | NaBH₄, H₂/Pd-C | 1-Phenyl-2-propanamine | Production of primary amines. |

| Oxidation | H₂O₂, Peracids | Phenylacetonitrile, Nitroso derivatives | Intermediate for other organic syntheses. |

Precursor to Nitrogen-Containing Heterocycles (e.g., Quinolines, Cyclic Imines)

This compound serves as a valuable precursor for the synthesis of nitrogen-containing heterocyclic compounds, particularly isoquinoline derivatives. acs.orgacs.org This is often achieved through cyclopalladation, where the oxime reacts with a palladium source to form a six-membered C,N-palladacycle. acs.org These organometallic intermediates are stable and can undergo subsequent insertion reactions to yield complex heterocyclic structures.

Research has shown that the reaction of cyclopalladated phenylacetone oxime complexes with carbon monoxide (CO) leads to a depalladation/coupling process that forms 1,2-dihydro-1-oxo-2-hydroxy-3-methylisoquinoline. acs.orgacs.org Similarly, reaction with isocyanides (RNC) produces 1,2-dihydro-1-imino(R)-2-hydroxy-3-methylisoquinoline. acs.org These reactions demonstrate a sophisticated method for constructing the isoquinoline core, a structural motif present in many biologically active compounds.

The insertion of alkynes into these palladacycles can also lead to the formation of larger, eight-membered alkenyl(oxime) palladacycles, showcasing the versatility of these intermediates in generating diverse heterocyclic systems. acs.org

Derivatization for the Synthesis of Diverse Organic Molecules

The structure of this compound allows for extensive derivatization, providing pathways to a wide range of organic molecules with varied functionalities and potential applications.

Modification of the oxime's hydroxyl group to create O-substituted derivatives significantly alters the molecule's electronic properties and reactivity, opening new avenues for its use in synthesis. erowid.org These derivatives, often oxime ethers or esters, can act as synthetic equivalents of acylcarbonium ions or participate in unique carbon-carbon bond-forming reactions. erowid.org

For example, O-methyloxime ethers can be efficiently metallated at the alpha-carbon, and the resulting intermediates can engage in various C-C bond-forming reactions. erowid.org A specific synthetic route involves the conversion of acetone O-methyloxime into a bromo-oxime ether. This intermediate can then react with an aromatic compound in the presence of silver tetrafluoroborate (AgBF₄) to yield aromatic substitution products, which can be hydrolyzed to the corresponding arylacetones. erowid.org This methodology highlights how O-alkylation of an oxime can be used to construct more complex ketone structures. Furthermore, O-acylation to form derivatives like O-acetyl oximes is another common strategy to modify the oxime's reactivity for subsequent transformations. orgsyn.org

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important precursors for a variety of heterocyclic compounds and are known for their broad spectrum of biological activities. nih.govnih.gov Chalcone oximes are synthesized from chalcones via a condensation reaction with hydroxylamine. nih.govgoogle.com

The synthesis of a chalcone itself typically involves the base-catalyzed Claisen-Schmidt condensation of an aryl ketone with an aryl aldehyde. nih.gov Once the α,β-unsaturated carbonyl system of the chalcone is formed, it can be reacted with hydroxylamine hydrochloride in a suitable solvent like ethanol (B145695), often with a base such as pyridine, to yield the corresponding chalcone oxime. nih.govgoogle.com

These chalcone oxime derivatives have been the subject of extensive research, particularly in medicinal chemistry. Studies have shown that certain chalcone oximes exhibit potent antiproliferative activity against various human cancer cell lines, with some derivatives showing greater efficacy than standard chemotherapeutic agents. nih.gov The substitution pattern on the aromatic rings and the configuration of the oxime group (E/Z) are critical factors influencing their biological activity. nih.gov

Thiosemicarbazones are a class of compounds known for their significant biological activities and their ability to act as versatile ligands in coordination chemistry. nih.govznaturforsch.com The synthesis of thiosemicarbazone derivatives from oxime-containing precursors typically involves a condensation reaction.

Specifically, derivatives of this compound, such as 1-phenyl-1,2-propanedione-2-oxime (B93574), can react with N(4)-substituted thiosemicarbazides. znaturforsch.com This reaction forms 1-phenyl-1,2-propanedione-1-thiosemicarbazone-2-oximes, which are compounds containing both oxime and thiosemicarbazone functionalities. znaturforsch.com The general synthetic method involves the condensation of a carbonyl group with a thiosemicarbazide or its derivatives. nih.govnih.gov These resulting molecules are of interest for their potential as metal-complexing ligands and for their diverse biological properties. znaturforsch.com

| Starting Oxime Derivative | Reactant | Resulting Thiosemicarbazone Derivative |

|---|---|---|

| 1-Phenyl-1,2-propanedione-2-oxime | 3-piperidylthiosemicarbazide | HPopip (1-phenyl-1,2-propanedione-1-thiosemicarbazone-2-oxime with piperidyl substitution) znaturforsch.com |

| 1-Phenyl-1,2-propanedione-2-oxime | 3-hexamethyleneiminylthiosemicarbazide | HPohexim (1-phenyl-1,2-propanedione-1-thiosemicarbazone-2-oxime with hexamethyleneiminyl substitution) znaturforsch.com |

Applications in Biocatalysis and Enzyme Interactions (e.g., Baeyer-Villiger Monooxygenases)

While this compound itself is not typically a direct substrate in biocatalysis, its parent ketone, phenylacetone (1-phenyl-2-propanone), is the native substrate for a crucial class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). rsc.orgrug.nl Specifically, Phenylacetone Monooxygenase (PAMO), isolated from the bacterium Thermobifida fusca, utilizes phenylacetone to catalyze Baeyer-Villiger oxidations. rsc.orgresearchgate.net

PAMO is a flavin-dependent monooxygenase that catalyzes the insertion of an oxygen atom into a C-C bond adjacent to a carbonyl group. rug.nl In its native reaction, PAMO converts phenylacetone into benzyl acetate (B1210297), using NADPH as a source of reducing equivalents and molecular oxygen as the oxidant. rug.nl

Due to its exceptional thermal stability compared to other BVMOs, PAMO is an attractive candidate for industrial biocatalysis. rsc.orgnih.gov Research has focused on understanding its catalytic mechanism and expanding its substrate scope through protein engineering techniques like directed evolution. rsc.orgnih.gov These efforts have successfully generated PAMO variants with altered selectivity and the ability to oxidize non-native substrates, such as converting cyclohexanone to ε-caprolactone, a valuable monomer in polymer science. nih.gov The study of phenylacetone's interaction with PAMO provides fundamental insights that aid in the rational design of novel biocatalysts for green chemistry applications. rsc.org

| Enzyme | Native Substrate | Reaction Type | Product | Significance in Biocatalysis |

|---|---|---|---|---|

| Phenylacetone Monooxygenase (PAMO) | Phenylacetone | Baeyer-Villiger Oxidation | Benzyl acetate | Thermostable model for studying BVMOs; engineered for broader substrate scope in industrial applications. rsc.orgrug.nlnih.govnih.gov |

Precursors for Opt-ically Active Aliphatic Amino Alcohols

While direct evidence for the use of this compound in the synthesis of optically active aliphatic amino alcohols is not extensively detailed in the provided research, a closely related and structurally similar compound, l-1-phenyl-1-hydroxy-2-propanone oxime, serves as a key precursor in the efficient, cost-effective preparation of optically active l-erythro-2-amino-1-phenyl-1-propanol (l-Norephedrine) designer-drug.comgoogle.com. This synthesis highlights a viable pathway for producing chiral amino alcohols from oxime precursors through catalytic reduction.

The process involves a two-step conversion: first, the reaction of l-1-phenyl-1-hydroxy-2-propanone with a hydroxylamine salt in the presence of a base to form the oxime intermediate. Subsequently, this oxime is reduced using a nickel-aluminum catalyst mixture to yield the desired amino alcohol designer-drug.comgoogle.com. The critical aspect of this synthesis is the diastereomeric purity and yield of the final product, which is significantly influenced by the ratio of aluminum to nickel in the catalyst designer-drug.com.

Detailed research findings from patented processes demonstrate the specific conditions required for this transformation. The reduction of l-1-phenyl-1-hydroxy-2-propanone oxime is carried out in an aqueous solution with a base, such as sodium hydroxide (B78521). The reaction is initiated at a low temperature and then allowed to proceed exothermically google.com.

The following table summarizes the experimental conditions and outcomes from various examples of this synthesis, showcasing the impact of catalyst composition and quantity on the yield of l-erythro-2-amino-1-phenyl-1-propanol designer-drug.comgoogle.com.

Table 1: Synthesis of l-erythro-2-amino-1-phenyl-1-propanol via Reduction of l-1-phenyl-1-hydroxy-2-propanone oxime

| Starting Material | Catalyst (Ni:Al ratio) | Catalyst:Oxime Ratio (w/w) | Base | Initial Temperature | Peak Temperature | Yield of Crude Amino Alcohol Base |

|---|---|---|---|---|---|---|

| 50g l-1-phenyl-1-hydroxy-2-propanone oxime | 40:60 | 0.60 | 25g NaOH in 350ml H₂O | -15°C | 75°C | 29g |

| 50g l-1-phenyl-1-hydroxy-2-propanone oxime | 15:85 | 0.60 | 25g NaOH in 350ml H₂O | -15°C | 95°C | 22.5g |

| 50g l-1-phenyl-1-hydroxy-2-propanone oxime | 40:60 | 0.40 | 25g NaOH in 350ml H₂O | -15°C | 55°C | Not specified |

The crude product primarily consists of the desired l-erythro isomer, along with the l-threo diastereomer as an impurity. Purification is achieved by treatment with an organic acid in an aqueous or alcoholic medium to crystallize the less soluble salt of the l-erythro isomer designer-drug.com. This methodology presents a practical route to enantiopure 1,2-amino alcohols, which are valuable chiral auxiliaries in asymmetric synthesis designer-drug.com.

While this specific example focuses on an aromatic amino alcohol, the underlying principle of reducing an oxime to an amine can be broadly applied. The reduction of phenylacetone oxime (this compound) itself is a known reaction, often leading to the synthesis of amphetamine (1-phenyl-2-aminopropane) through various reduction methods, including electrochemical reduction and catalytic hydrogenation csircentral.netmdma.ch. These reductions, however, are not typically focused on producing optically active products unless chiral catalysts or auxiliaries are employed designer-drug.com. The synthesis of optically active phenylisopropylamines has been achieved by reducing imines formed from phenylacetones and a chiral amine, followed by hydrogenolysis google.com.

Advanced Analytical Methodologies Utilizing 2 Propanone, 1 Phenyl , Oxime Derivatives

Spectrophotometric Determination of Metal Ions using Oxime Derivatives

The coordination of metal ions by oxime-containing ligands often results in the formation of intensely colored complexes, a property that is highly advantageous for spectrophotometric analysis. vulcanchem.com Derivatives of 2-Propanone, 1-phenyl-, oxime are effective reagents for the determination of various transition metal ions.

A notable example is the use of 1-phenyl-1,2-propanedione-2-oxime (B93574), a derivative of the title compound, as a chromogenic reagent for the spectrophotometric determination of nickel(II). grafiati.com This method provides a sensitive and reliable way to quantify nickel in aqueous solutions. Similarly, other asymmetric alkyl-aryl dioximes, such as methyl-benzyl-dioxime, have been synthesized and successfully employed for the spectrophotometric determination of palladium(II). 4ader.ro These reagents react with Pd(II) ions to form colored complexes that can be quantified by measuring their absorbance at a specific wavelength. 4ader.ro The general principle involves the formation of a metal-ligand complex with a high molar absorptivity, allowing for the detection of trace amounts of the metal ion. The sensitivity and selectivity of these methods are often influenced by the pH of the medium and the specific structure of the oxime derivative. innovareacademics.inresearchgate.net

Table 1: Spectrophotometric Determination of Metal Ions using Oxime Derivatives

| Metal Ion | Oxime Reagent | λmax (nm) | Medium/pH | Reference |

|---|---|---|---|---|

| Nickel(II) | 1-Phenyl-1,2-propanedione-2-oxime | - | Aqueous | grafiati.com |

| Palladium(II) | Methyl-benzyl-dioxime | 425 | - | 4ader.ro |

| Palladium(II) | Methyl-phenyl-dioxime | 425 | - | 4ader.ro |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable tools for assessing the purity of this compound and for monitoring the progress of reactions involving its synthesis and transformation.